molecular formula C8H15NO2 B13632409 Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate

Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate

Cat. No.: B13632409
M. Wt: 157.21 g/mol
InChI Key: XRNDATUHRPFVIR-RQJHMYQMSA-N
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Description

rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate: is a chemical compound that belongs to the class of cyclopentylamines It is characterized by the presence of a cyclopentane ring with an amino group and a methyl ester group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate typically involves the following steps:

    Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.

    Introduction of Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines.

    Esterification: The final step involves the esterification of the cyclopentylamine with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: In industrial settings, the production of rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used catalysts and solvents are selected based on their efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro or nitroso group.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of cyclopentyl alcohol derivatives.

    Substitution: Formation of halogenated cyclopentyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various chemical reactions.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the study of enzyme-substrate interactions and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Investigated for its potential use in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active cyclopentylamine, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

  • rac-methyl 2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate
  • rac-methyl 2-[(1R,3R)-3-amino-2,2-dimethylcyclobutyl]acetate

Uniqueness:

  • The specific stereochemistry of rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate imparts unique reactivity and biological activity compared to its analogs.
  • The presence of the amino group in the 3-position of the cyclopentane ring distinguishes it from other similar compounds, influencing its chemical and biological properties.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1

InChI Key

XRNDATUHRPFVIR-RQJHMYQMSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CC[C@@H](C1)N

Canonical SMILES

COC(=O)CC1CCC(C1)N

Origin of Product

United States

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